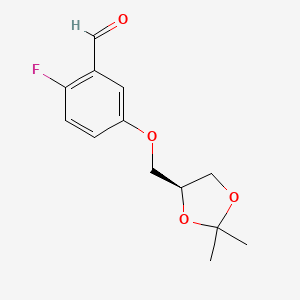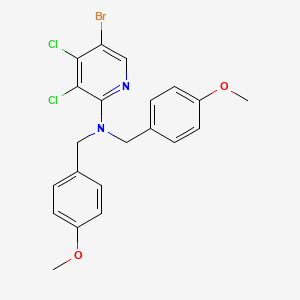
5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine
Descripción general
Descripción
5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine (5-Br-3,4-DCD-N,N-BMP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used to study the mechanism of action of drugs, investigate the biochemical and physiological effects of drugs, and investigate the advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
Regioselective Synthesis and X-ray Crystallography Analysis
Research on compounds with similar halogen and substituent patterns, such as 5-bromo-2,4-dichloro-6-methylpyrimidines, demonstrates regioselective synthesis techniques and X-ray crystallography analysis. These methods allow for detailed structural characterization and understanding of reaction pathways, highlighting the importance of precise chemical manipulation in synthesizing complex molecules for specific applications (Doulah et al., 2014).
Photophysicochemical Properties and Photocatalytic Applications
A study on zinc(II) phthalocyanine derivatives substituted with similar chemical moieties has shed light on their photophysicochemical properties, such as fluorescence and singlet oxygen production, which are crucial for applications in photocatalytic processes and potentially in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021). These findings suggest that compounds with related structures could be engineered for specific optical and electronic properties, making them suitable for environmental remediation or medical treatments.
Catalytic Applications in Organic Synthesis
The catalytic potential of complexes involving similar structural motifs has been explored, particularly in the context of oxidative reactions and C-C bond cleavage. For instance, vanadium complexes of bis(phenolate) ligands have shown efficiency in mediating oxidative cleavage of pinacol, hinting at the broader applicability of related compounds in facilitating complex organic transformations (Zhang et al., 2012).
Propiedades
IUPAC Name |
5-bromo-3,4-dichloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrCl2N2O2/c1-27-16-7-3-14(4-8-16)12-26(13-15-5-9-17(28-2)10-6-15)21-20(24)19(23)18(22)11-25-21/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGRMVKUQQIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
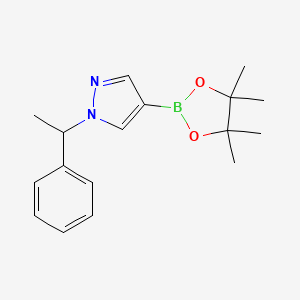

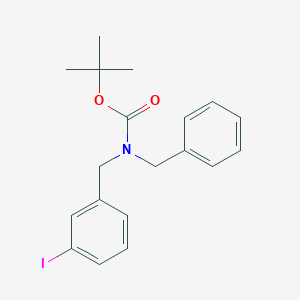
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
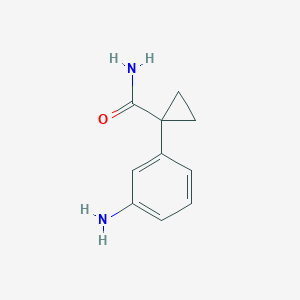
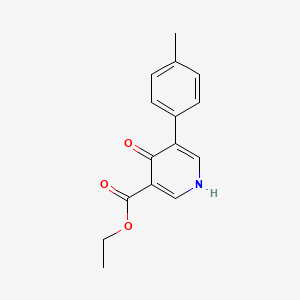


![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)
